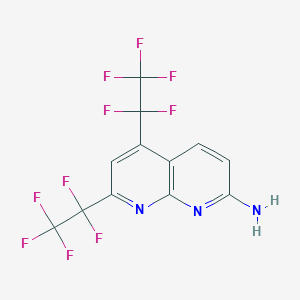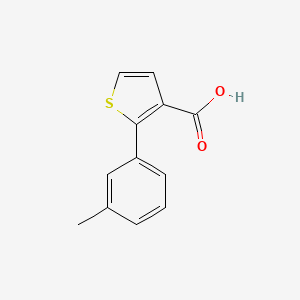
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid is a fluorinated aromatic compound with the molecular formula C8H5F4NO2 It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with an amino group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of amino and acetic acid groups. One common method involves the fluorination of a suitable precursor, such as 4-nitrophenylacetic acid, followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms can enhance the biological activity and metabolic stability of these compounds.
Medicine: Research into its potential as a drug candidate or as a precursor for drug synthesis is ongoing. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the presence of fluorine atoms.
作用機序
The mechanism of action of (4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The exact pathways involved would depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Similar in structure but lacks the acetic acid moiety.
4-Amino-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
2,3,5,6-Tetrafluoroaniline: Lacks the acetic acid group and has only the amino group attached to the fluorinated benzene ring.
Uniqueness
(4-Amino-2,3,5,6-tetrafluorophenyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on a tetrafluorinated benzene ring. This combination of functional groups and fluorine atoms imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H5F4NO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC名 |
2-(4-amino-2,3,5,6-tetrafluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1,13H2,(H,14,15) |
InChIキー |
XBCVGHLAUUFKPF-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1F)F)N)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)



![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8471657.png)
![3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
![N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea](/img/structure/B8471670.png)
